molecular formula C20H19N5O5 B4946331 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

Cat. No.: B4946331
M. Wt: 409.4 g/mol
InChI Key: MFZBJLYAEXWQTM-UHFFFAOYSA-N
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Description

8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The piperazine ring can be introduced through reactions involving protected diamines and sulfonium salts under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .

Properties

IUPAC Name

8-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-30-14-4-5-17(19(13-14)25(28)29)22-9-11-23(12-10-22)18-7-6-16(24(26)27)15-3-2-8-21-20(15)18/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZBJLYAEXWQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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